![molecular formula C13H20N2O3S3 B2428788 4-((7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)sulfonyl)morpholine CAS No. 1705098-41-4](/img/structure/B2428788.png)
4-((7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)sulfonyl)morpholine
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Description
Thiophene is a five-membered heterocyclic compound with the formula C4H4S . It’s an essential compound in organic chemistry and material science, used in various applications such as corrosion inhibitors . Morpholine is a common moiety in many bioactive compounds and has been used in the synthesis of a variety of pharmaceuticals .
Synthesis Analysis
Thiophene derivatives can be synthesized through several methods, including the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Morpholine can be synthesized from diethylene glycol and ammonia under pressure .Molecular Structure Analysis
Thiophene contains a five-membered ring made up of one sulfur atom . Morpholine is a six-membered ring with two different functional groups: ether and amine .Chemical Reactions Analysis
Thiophene and its derivatives participate in various chemical reactions. For example, they can undergo electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound containing both thiophene and morpholine would depend on the specific structure of the compound. Thiophene is a colorless liquid with a pleasant smell, slightly soluble in water but soluble in most organic solvents . Morpholine is a colorless liquid with a weak ammonia-like odor .Scientific Research Applications
Antimicrobial and Antibiotic Modulation
Compounds with morpholine groups, such as "4-(Phenylsulfonyl) morpholine", have been explored for their antimicrobial properties and potential to modulate antibiotic activity against multi-resistant strains of bacteria and fungi. These findings suggest that derivatives like "4-((7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)sulfonyl)morpholine" could have applications in enhancing the efficacy of existing antibiotics or serving as new antimicrobial agents (Oliveira et al., 2015).
Synthesis and Chemical Properties
Research on the synthesis and antimicrobial activity of sulfonamides and carbamates of related compounds provides valuable insights into chemical synthesis methods and the biological activities of these compounds. Such studies highlight the potential for "4-((7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)sulfonyl)morpholine" to serve as a precursor or component in synthesizing new drugs with antimicrobial properties (Janakiramudu et al., 2017).
Anticancer Research
The exploration of sulfonamide inhibitors against carbonic anhydrases suggests a pathway for investigating "4-((7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)sulfonyl)morpholine" in cancer research. Compounds with similar structures have shown efficacy in inhibiting specific isoenzymes of carbonic anhydrases, which are implicated in cancer cell proliferation and metastasis (Supuran et al., 2013).
Chemical Synthesis Techniques
Studies on the synthesis of related heterocyclic compounds, including morpholines and thiazepines, provide insights into chemical reactions and synthesis techniques that could be applicable to "4-((7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)sulfonyl)morpholine". These methods can aid in the development of new compounds with potential applications in medicinal chemistry and drug development (Yar et al., 2009).
properties
IUPAC Name |
4-[(7-thiophen-2-yl-1,4-thiazepan-4-yl)sulfonyl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S3/c16-21(17,15-5-8-18-9-6-15)14-4-3-13(20-11-7-14)12-2-1-10-19-12/h1-2,10,13H,3-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSVOQYKHKYFGLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CS2)S(=O)(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)sulfonyl)morpholine |
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